![molecular formula C24H24N2O4S B2619213 3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 477505-50-3](/img/structure/B2619213.png)

3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

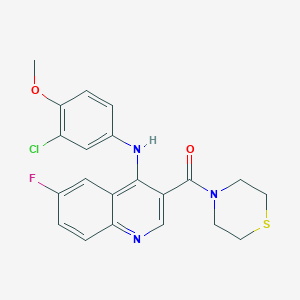

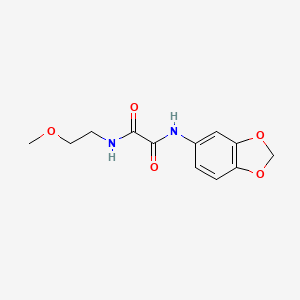

The synthesis of thiazole compounds, such as “3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide”, involves several artificial paths and varied physico-chemical factors . The preparation of thiazoles has been a focus of medicinal chemists, who have created a combinatorial library and carried out thorough efforts in the search of thiazoles .Molecular Structure Analysis

The molecular structure of “3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide” is based on a thiazole ring, which is an organic five-aromatic ring compound with a general formula of C3H3NS . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

Thiazole compounds, including “3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide” are related to its thiazole ring structure. Thiazole is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine .Mechanism of Action

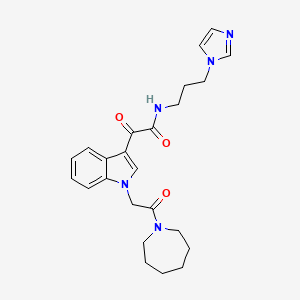

Target of Action

It is known that thiazole analogs can serve as ligands for various receptors such as estrogen receptors, neuropeptides, and y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets and urokinase .

Mode of Action

Compounds with similar structures have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

It is known that thiazole analogs can affect various biochemical pathways, including those involving estrogen receptors, neuropeptides, and y5 adenosine receptors .

Result of Action

Compounds with similar structures have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

Action Environment

It is known that the bulky and highly lipophilic tricyclic core of similar compounds could play a role both in the activity and cytotoxic profile .

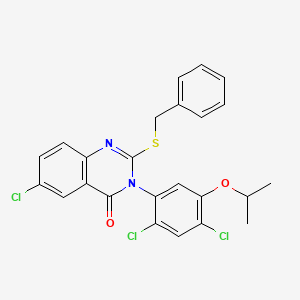

Future Directions

Thiazole compounds, including “3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide”, have shown notable pharmacological actions, making them significant potential entities in the chemical world . They are present in several drugs used in the cure of cancer . Therefore, the future direction in this field may involve finding new leads, which may later be translated into new drugs .

properties

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-4-28-18-13-16(14-19(29-5-2)22(18)30-6-3)23(27)26-24-25-21-17-10-8-7-9-15(17)11-12-20(21)31-24/h7-14H,4-6H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKALJZGDTWPGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

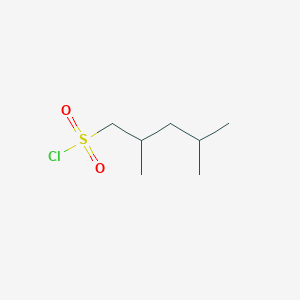

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2619136.png)

![(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)hydrazine](/img/structure/B2619138.png)

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2619139.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2619141.png)

![4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2619147.png)

![7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2619150.png)